molecular formula C23H17F2NO4S B2996390 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866810-38-0

6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2996390
CAS RN: 866810-38-0
M. Wt: 441.45
InChI Key: YCFBPBDNHOASOT-UHFFFAOYSA-N
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Description

6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development.

Scientific Research Applications

Fluorophore Applications

6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one and its derivatives show promise as fluorophores. For example, Mahadevan et al. (1996) synthesized Zinquin ester and Zinquin Acid, zinc(II)-specific fluorophores, highlighting the potential use of similar compounds in biological zinc(II) studies (Mahadevan et al., 1996). Hirano et al. (2004) explored 6-Methoxy-4-quinolone as a fluorophore with strong fluorescence in a wide pH range of aqueous media, indicating its utility in biomedical analysis (Hirano et al., 2004).

Synthesis and Evaluation

The compound and its related structures have been synthesized and evaluated for various applications. Singh et al. (2004) synthesized 2,3-diaryl pyrazines and quinoxalines with sulfamoyl/methylsulfonyl-phenyl pharmacophores, assessing their cyclooxygenase inhibitory activity, showcasing the versatility of such compounds (Singh et al., 2004). Additionally, Shindo et al. (1989) reported the formation and properties of Cyclohepta[b]quinoxalines, emphasizing the compound's relevance in chemical synthesis and potential applications (Shindo et al., 1989).

Biomedical and Analytical Applications

The compound's derivatives have shown potential in various biomedical and analytical applications. Le et al. (2020) synthesized new quinoline derivatives from eugenol, highlighting their application in fluorescence and quantum chemical investigations (Le et al., 2020). Orosz and Garlid (1993) utilized a similar compound, 6-Methoxy-N-(3-sulfopropyl)-quinolinium, in a fluorescence assay for measuring proton transport across liposomal membranes, demonstrating the compound's application in analytical biochemistry (Orosz & Garlid, 1993).

Antimicrobial and Antibacterial Applications

Some derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Hashimoto et al. (2007) reported the synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone, indicating the potential of such compounds in developing new antibiotics (Hashimoto et al., 2007).

properties

IUPAC Name

6-fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-30-18-7-2-15(3-8-18)13-26-14-22(23(27)20-12-17(25)6-11-21(20)26)31(28,29)19-9-4-16(24)5-10-19/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFBPBDNHOASOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one

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